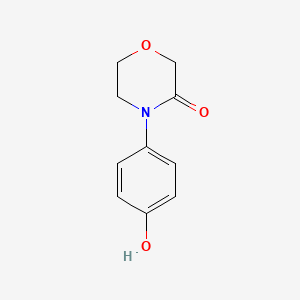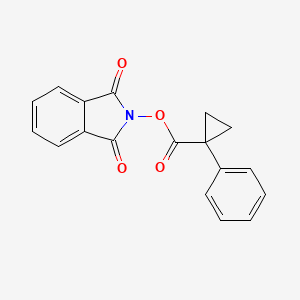
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O2.C2H4O2. It is also known by its IUPAC name, tert-butyl 3-(2,2-diaminovinyl)piperidine-1-carboxylate acetate . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-(2,2-diaminovinyl)piperidine-1-carboxylate with acetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidoylmethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate: This compound has a similar structure but lacks the acetic acid moiety.
tert-butyl 3-(diaminomethylene)piperidine-1-carboxylate acetate: This compound has a similar piperidine core but different substituents.
The uniqueness of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H27N3O4 |
|---|---|
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
acetic acid;tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O2.C2H4O2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)7-10(13)14;1-2(3)4/h9H,4-8H2,1-3H3,(H3,13,14);1H3,(H,3,4) |
Clave InChI |
HRLJOUNJMALONM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)CC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)




![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)



![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)

![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)

